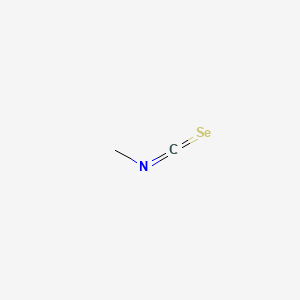
Methyl isoselenocyanate
描述
Methyl isoselenocyanate is an organoselenium compound with the molecular formula C₂H₃NSe and a molecular weight of 120.01 g/mol It is a selenium analog of methyl isothiocyanate, and its structure consists of a methyl group attached to an isoselenocyanate functional group
准备方法
Methyl isoselenocyanate can be synthesized through several methods. One classical method involves the addition of elemental selenium to isonitriles or the synthesis from corresponding formamides . Another convenient procedure includes the treatment of a primary amine with equimolar amounts of carbon diselenide (CSe₂) and mercury(II) chloride (HgCl₂) in the presence of triethylamine . These methods provide reasonable yields and are relatively straightforward.
化学反应分析
Methyl isoselenocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding selenourea derivatives.
Cycloaddition Reactions: It participates in cycloaddition reactions to form selenium-containing heterocycles.
Reactions with Carbanions: It reacts with carbanions to form selenoheterocycles.
Common reagents used in these reactions include primary amines, alcohols, thiols, and carbanions. The major products formed are selenourea derivatives and various selenium-containing heterocycles .
科学研究应用
Methyl isoselenocyanate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of selenium-containing heterocycles.
Biology and Medicine: Selenium-containing compounds, including this compound, have shown potential as anticancer agents, antiviral agents, and antibacterial agents. They exhibit diverse biological activities, making them valuable in medicinal chemistry.
作用机制
The mechanism of action of methyl isoselenocyanate involves its reactivity with nucleophiles, leading to the formation of selenourea derivatives and selenium-containing heterocycles . These reactions are facilitated by the electrophilic nature of the isoselenocyanate group, which readily reacts with nucleophiles. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the selenium atom plays a crucial role in its reactivity and biological effects .
相似化合物的比较
Methyl isoselenocyanate can be compared with other isoselenocyanates and isothiocyanates:
Methyl isothiocyanate: Similar in structure but contains sulfur instead of selenium. It is widely used as a pesticide and in organic synthesis.
Phenyl isoselenocyanate: Contains a phenyl group instead of a methyl group.
Ethyl isoselenocyanate: Contains an ethyl group instead of a methyl group.
This compound is unique due to its specific reactivity and the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs .
属性
InChI |
InChI=1S/C2H3NSe/c1-3-2-4/h1H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYQRKLVFZCKNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C=[Se] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196088 | |
| Record name | Methyl isoselenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4426-70-4 | |
| Record name | Methyl isoselenocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl isoselenocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


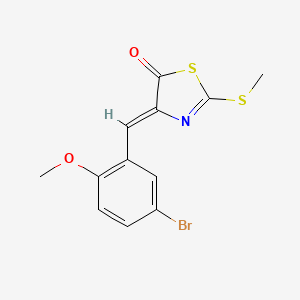
![1-Decanol, 10-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3052639.png)
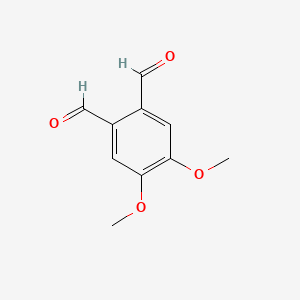
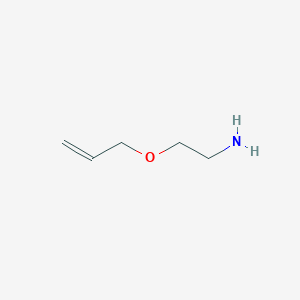
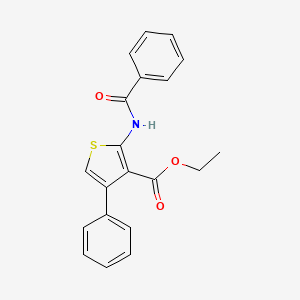
![1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one](/img/structure/B3052646.png)
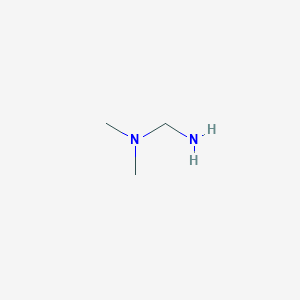
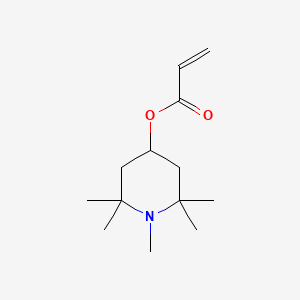
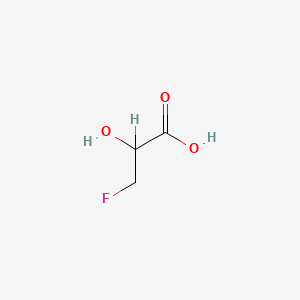
![[(2-Chloroethyl)sulfanyl]acetic acid](/img/structure/B3052656.png)
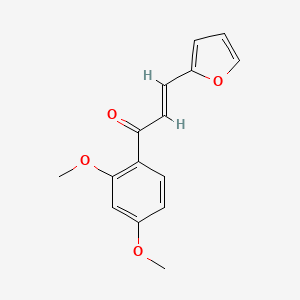
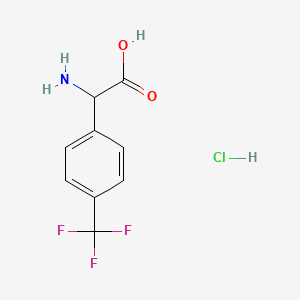
![1H-Isoindole-1,3(2H)-dione, 2-[(2Z)-3-phenyl-2-propen-1-yl]-](/img/structure/B3052659.png)
![3-[[[(3-CHLORO-4-ETHOXYBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID](/img/structure/B3052660.png)
